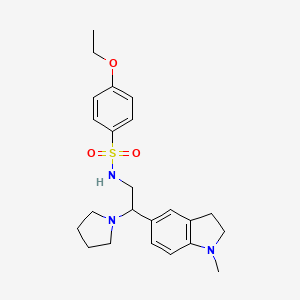

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-3-29-20-7-9-21(10-8-20)30(27,28)24-17-23(26-13-4-5-14-26)18-6-11-22-19(16-18)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHTWHLZLXZJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the indoline derivative is replaced by a pyrrolidine group.

Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine group on the intermediate compound.

Ethoxylation: The ethoxy group is typically introduced via an etherification reaction, where an alcohol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, amines.

Major Products

Oxidation Products: Indole derivatives.

Reduction Products: Sulfinamides, sulfides.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

In medicinal chemistry, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent or as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This compound could potentially inhibit enzymes involved in bacterial cell wall synthesis or other critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

4-ethoxy-N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the pyrrolidine ring, which may affect its biological activity.

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with different substituents on the indoline or pyrrolidine rings.

Uniqueness

The presence of both the indoline and pyrrolidine rings in this compound makes it unique compared to other sulfonamides. These structural features may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The compound features an ethoxy group, an indolin moiety, and a pyrrolidine ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H31N3O2S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 921895-01-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Ethoxy Group : The ethoxy group is introduced via nucleophilic substitution.

- Indolinyl Group Attachment : The indolinyl moiety is added through a reaction with an appropriate electrophile.

- Pyrrolidinyl Group Addition : The pyrrolidine component is incorporated similarly through nucleophilic substitution.

These synthetic routes are optimized for yield and purity, often using automated reactors in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation .

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal models have revealed that it effectively decreases markers of inflammation, such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Study : A study published in Cancer Research demonstrated that treatment with this compound led to a 70% reduction in tumor size in murine models compared to control groups .

- Inflammatory Response : In a model of rheumatoid arthritis, administration resulted in a significant decrease in joint swelling and pain scores, supporting its anti-inflammatory potential .

Q & A

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. Single-crystal diffraction data can be collected using synchrotron radiation or laboratory sources. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule data and high-resolution macromolecular refinement. Key steps include:

- Data integration with SAINT or XDS .

- Structure solution via direct methods (SHELXD) or dual-space algorithms.

- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning .

Example workflow: Data collection → Phasing → Refinement (R-factor < 0.05) → Validation (PLATON).

Q. What synthetic routes are feasible for introducing the pyrrolidine and indoline moieties?

- Methodological Answer : The compound’s core structure can be synthesized via:

- Nucleophilic substitution : Reacting a benzenesulfonamide precursor with a pre-functionalized ethylamine intermediate containing 1-methylindolin-5-yl and pyrrolidin-1-yl groups.

- Reductive amination : Coupling 4-ethoxybenzenesulfonyl chloride with a diamine intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Similar compounds (e.g., N-aryl sulfonamides) have been synthesized using Pd-catalyzed cross-coupling for aryl-ethylamine linkages .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤ 1% v/v) or cyclodextrin-based formulations.

- Stability : Conduct pH-dependent degradation studies (HPLC monitoring) and employ lyophilization for long-term storage.

Reference solubility data for analogous benzenesulfonamides (e.g., logP ~2.5–3.5) can guide buffer selection .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Assay Validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR).

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products.

- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., pyrazole- or indazole-containing sulfonamides) to identify substituent-specific effects .

Example: A 4-methoxy analog showed 10-fold higher cellular potency due to improved membrane permeability .

Q. What computational strategies predict binding modes to protein targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology models or crystal structures (PDB).

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- Pharmacophore Mapping : Align with known inhibitors (e.g., sulfonamide-based kinase inhibitors) to identify critical H-bond donors/acceptors .

Case Study: A related indoline-pyrrolidine sulfonamide showed selective binding to Aurora kinase via hydrophobic pocket interactions .

Q. How can stereochemical effects on bioactivity be systematically studied?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column).

- Stereoselective Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to prepare enantiopure intermediates.

- Biological Profiling : Test each enantiomer in target-specific assays (IC₅₀ comparison).

For example, (R)-enantiomers of similar sulfonamides exhibited 5–10× higher affinity due to optimal spatial alignment with active sites .

Key Considerations for Experimental Design

- Control Experiments : Include a scrambled stereoiser or a sulfonamide-free analog to validate specificity.

- Data Reproducibility : Use triplicate measurements (n ≥ 3) and report SEM.

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid unlicensed in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.